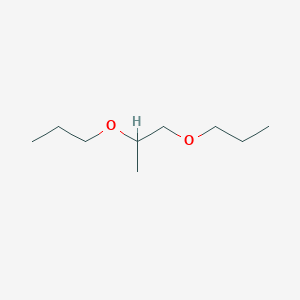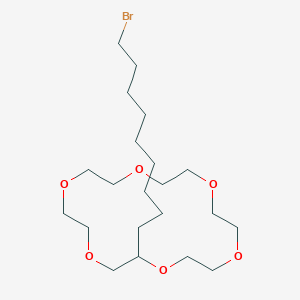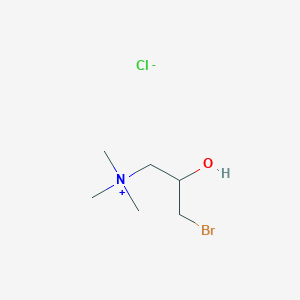
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: is a quaternary ammonium compound with a bromine and hydroxyl functional group. This compound is known for its diverse applications in organic chemistry, particularly in the synthesis of various polymers and surfactants. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Bromopropylamine+Trimethylamine→3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted ammonium compounds.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of hydrophilic-hydrophobic block copolymers.
Surfactants: Acts as a surfactant in the synthesis of ultrathin nano scrolls.
Biology:
Cellular Studies: Utilized in the study of cellular uptake and transport mechanisms due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Anion Exchange Membranes: Used in the preparation of anion exchange membranes for applications in fuel cells and water treatment.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with various molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged molecules, facilitating the transport and delivery of these molecules across cellular membranes. The bromine and hydroxyl groups also allow for further chemical modifications, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Comparison:
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: Similar structure but lacks the hydroxyl group, making it less versatile in certain chemical reactions.
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Contains a carboxyl group, providing different chemical properties and applications compared to the hydroxyl group.
Uniqueness: The presence of both bromine and hydroxyl groups in 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride makes it a unique compound with a wide range of applications in various fields, from polymer synthesis to drug delivery.
Eigenschaften
CAS-Nummer |
105463-53-4 |
|---|---|
Molekularformel |
C6H15BrClNO |
Molekulargewicht |
232.54 g/mol |
IUPAC-Name |
(3-bromo-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15BrNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DUJRJZCLDOPFGP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC(CBr)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


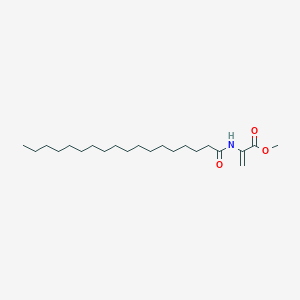
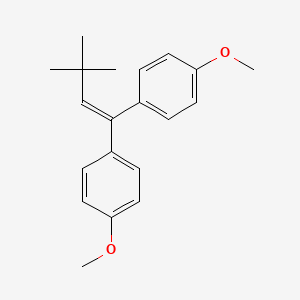
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
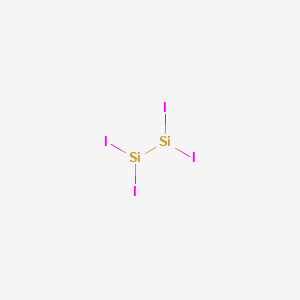
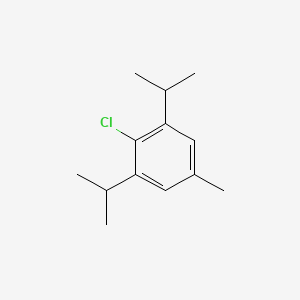
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
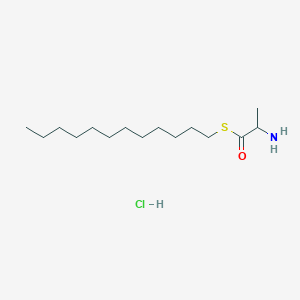
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
